



# Application Notes and Protocols: Total Synthesis of (+)-Dihydrocompactin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of (+)-dihydrocompactin, a potent hypocholesterolemic agent. The synthesis described is based on the convergent approach developed by Falck et al., which involves the preparation of two key fragments: a masked lactone portion and a hydronaphthalene core, followed by their coupling and final transformations.

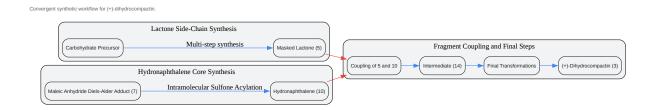
#### Introduction

(+)-**Dihydrocompactin** is a fungal metabolite belonging to the mevinic acid family, which are potent inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its structural complexity and significant biological activity have made it a compelling target for total synthesis. The following protocol details a robust and well-established synthetic route.

# **Overall Synthetic Strategy**

The total synthesis of (+)-dihydrocompactin is achieved through a convergent strategy. This involves the independent synthesis of two advanced intermediates: the masked lactone side chain and the functionalized hydronaphthalene core. These fragments are then coupled, and subsequent chemical modifications furnish the final natural product.





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Caption: Convergent synthetic workflow for (+)-dihydrocompactin.

## **Experimental Protocols**

## I. Synthesis of the Hydronaphthalene Core

The synthesis of the hydronaphthalene core begins with a Diels-Alder reaction to form adduct 7, which is then elaborated to the key hydronaphthalene intermediate 10.

- 1. Diels-Alder Adduct 7 Formation[1]
- Reaction: A mixture of diene 6 (5 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) is azeotropically dried with anhydrous benzene.
- Conditions: The mixture is heated under reflux in dry benzene for 24 hours.
- Work-up: A white precipitate forms and is collected by filtration after chilling the reaction mixture at 4 °C overnight.
- Purification: The mother liquor is chromatographed to yield additional product.
- Yield: 70% (3.5 g from filtration, 1.4 g from chromatography).



#### 2. Synthesis of Octalone 8[1]

- Procedure: Adduct 7 (4.0 g, 11.5 mmol) is dried with hexamethyldisilazane in dry CH<sub>2</sub>Cl<sub>2</sub>.
  The solvent and excess reagent are removed under reduced pressure.
- Further steps leading to hydronaphthalene 10 involve a series of reactions including intramolecular sulfone acylation.[1]

### **II. Synthesis of the Masked Lactone Side-Chain**

The masked lactone fragment 5 is prepared from a carbohydrate precursor, ensuring the correct absolute configuration.[1] The detailed multi-step synthesis of this fragment is referenced from prior work.

## **III. Coupling of Fragments and Final Elaboration**

The culmination of the synthesis involves the coupling of the hydronaphthalene and lactone fragments, followed by a series of transformations to yield (+)-dihydrocompactin.

- 1. Coupling of Hydronaphthalene 10 and Masked Lactone 5[1]
- Reagents: Hydronaphthalene 10 is treated with 2 equivalents of butyllithium in 20% HMPA/THF at 0 °C for 30 minutes.
- Addition: The masked lactone 5 in THF is added at -78 °C, and the reaction is allowed to warm to room temperature over 4 hours.
- 2. Elaboration to Intermediate 14[1]
- The coupled product undergoes a series of reactions including desulfurization and reduction to afford intermediate 14.
- 3. Final Steps to (+)-Dihydrocompactin (3)[1]
- Esterification: A solution of intermediate 14 (58 mg, 0.104 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (6 mL) is treated with (S)-(+)-2-methylbutyric acid (106 mg, 1.04 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 214 mg, 1.04 mmol), and 4-dimethylaminopyridine (12 mg, 0.10 mmol).



- Reaction Time: 24 hours.
- Work-up: The reaction is diluted with Et₂O (40 mL), filtered through Celite, and washed with cold 5% hydrochloric acid, saturated NaHCO₃ solution, and brine.
- Subsequent Steps: The resulting ester undergoes acidic methyl lactol hydrolysis, oxidation with pyridinium chlorochromate (PCC) on alumina, and finally, hydrofluoric acid desilylation to yield (+)-dihydrocompactin (3).

**Quantitative Data Summary** 

Step	Starting Material	Product	Reagents	Condition s	Yield	Referenc e
Diels-Alder Reaction	Diene 6	Adduct 7	Maleic anhydride, benzene	Reflux, 24 h	70%	[1]
Esterificati on	Intermediat e 14	Esterified Intermediat e	(S)-(+)-2- methylbuty ric acid, DCC, DMAP, CH <sub>2</sub> Cl <sub>2</sub>	24 h	-	[1]
Final Elaboration	Esterified Product	(+)- Dihydroco mpactin (3)	10% HCI/THF; PCC- Al <sub>2</sub> O <sub>3</sub> ; 48% HF/CH <sub>3</sub> CN	Sequential steps	-	[1]

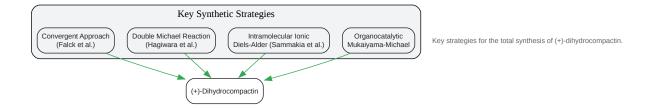
Yields for the final steps were not explicitly provided in a cumulative manner in the primary reference.

# **Alternative Synthetic Approaches**

Other notable total syntheses of (+)-dihydrocompactin have been reported, employing different key strategies:



- Double Michael Reaction: A synthesis utilizing a double Michael reaction of 3-(tert-butyldimethylsiloxy)-1-acetylcyclohexene with methyl crotonate as a key step.[2][3][4]
- Intramolecular Ionic Diels-Alder Reaction: This approach features a remote asymmetric induction in an intramolecular ionic Diels-Alder reaction to construct the core structure.[5][6]
- Organocatalytic Mukaiyama-Michael Reaction: An enantioselective formal synthesis has been achieved using MacMillan's organocatalytic Mukaiyama-Michael reaction.



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